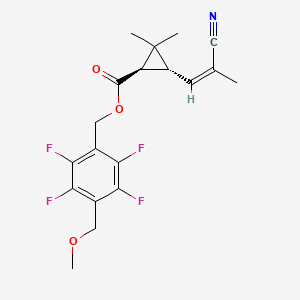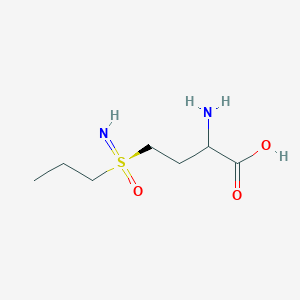
1-Acetyl-3-methoxycarbonyl-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3-methoxycarbonyl-beta-carboline is a harmala alkaloid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Processes
Beta-carboline alkaloids, including analogs like 1-acetyl-3-methoxycarbonyl-beta-carboline, are synthesized through a series of chemical reactions. These processes involve key steps like thermal electrocyclic reactions and cyclizations to construct beta-carboline derivatives, as described in the synthesis of beta-carboline alkaloids (Kanekiyo et al., 2001).
Chemical Structure Analysis
The chemical constituents of plants like Psammosilene tunicoides have been studied, leading to the identification of compounds such as 1-acetyl-3-methoxycarbonyl-beta-carboline. Various chromatographic and spectroscopic methods are employed for structural identification of these compounds (Wei Wang et al., 2012).
Biological and Pharmacological Research
Antibacterial Activity
Some studies have explored the antibacterial properties of beta-carboline derivatives. For instance, 1-acetyl-beta-carboline, in combination with other substances like ampicillin, has shown synergistic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Shin et al., 2010).
Cytotoxicity and Antimalarial Activities
Compounds like 1-acetyl-3-methoxycarbonyl-beta-carboline have been isolated from various sources and evaluated for cytotoxicity against different cancer cell lines, as well as for antimalarial activities (Kuo et al., 2003).
Interactions with Biomolecules
Studies like those investigating the interaction of beta-carboline analogs with cyclodextrins have shed light on the photophysics of these molecules. Such research helps understand how these compounds interact with biological systems and their potential applications in medicine (Das et al., 2007).
Applications in Food Chemistry
- Occurrence in Foods: Research has identified the presence of beta-carboline alkaloids in various food items. For instance, the occurrence of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, related to beta-carbolines, in smoked foods has been extensively studied, contributing to the understanding of the chemical composition of these products (Papavergou & Herraiz, 2003).
properties
CAS RN |
66154-37-8 |
|---|---|
Product Name |
1-Acetyl-3-methoxycarbonyl-beta-carboline |
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-8(18)13-14-10(7-12(17-13)15(19)20-2)9-5-3-4-6-11(9)16-14/h3-7,16H,1-2H3 |
InChI Key |
SBZMZGWZRHSWRX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 |
synonyms |
1-acetyl-3-methoxycarbonyl-beta-carboline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





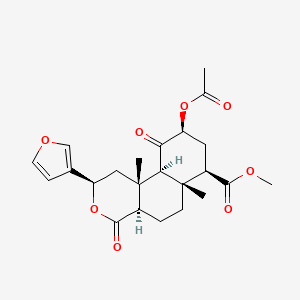

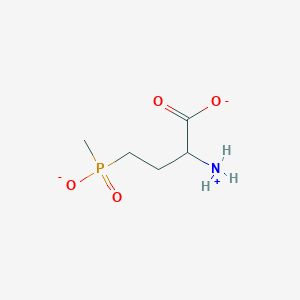
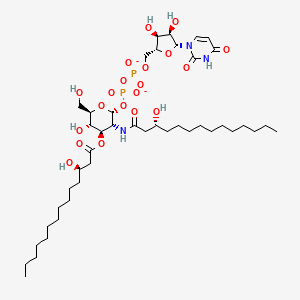
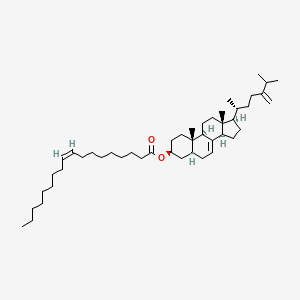

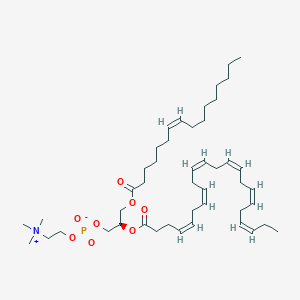

![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
